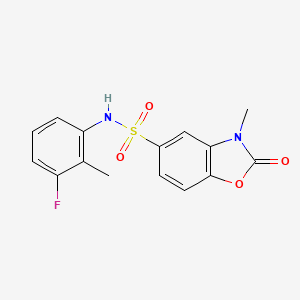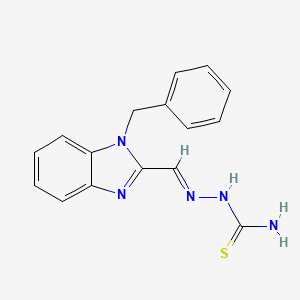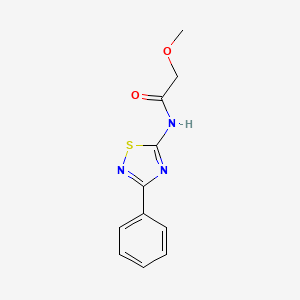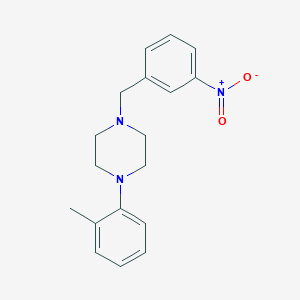![molecular formula C18H10N2O5 B5835988 2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound commonly known as HONQ or Honokiol. It is a natural biphenolic compound that is extracted from the bark and seed cones of Magnolia grandiflora and Magnolia officinalis. This compound has been found to have various biological activities, making it a promising candidate for use in different fields of research.
Mécanisme D'action
The mechanism of action of HONQ is not fully understood, but it is believed to act through various pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. It has also been shown to interact with various receptors, including the GABA-A receptor, 5-HT2A receptor, and adenosine A1 receptor.
Biochemical and Physiological Effects:
HONQ has been found to have various biochemical and physiological effects, including:
1. Anti-cancer: HONQ has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and prevent the migration and invasion of cancer cells.
2. Neuroprotective: HONQ has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
3. Anti-inflammatory: HONQ has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HONQ in lab experiments include its natural origin, low toxicity, and diverse biological activities. However, some of the limitations of using HONQ in lab experiments include its low solubility in water, which can limit its use in certain experiments, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on HONQ, including:
1. Development of HONQ-based therapies for cancer treatment: Further studies are needed to fully understand the anti-cancer properties of HONQ and to develop HONQ-based therapies for cancer treatment.
2. Development of HONQ-based therapies for neurodegenerative diseases: Further studies are needed to fully understand the neuroprotective properties of HONQ and to develop HONQ-based therapies for the treatment of neurodegenerative diseases.
3. Development of HONQ-based therapies for inflammatory conditions: Further studies are needed to fully understand the anti-inflammatory properties of HONQ and to develop HONQ-based therapies for the treatment of inflammatory conditions.
4. Studies on the mechanism of action of HONQ: Further studies are needed to fully understand the mechanism of action of HONQ and to identify its molecular targets.
Conclusion:
HONQ is a natural biphenolic compound that has diverse biological activities, making it a promising candidate for use in different fields of research. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a potential candidate for the development of new therapies for various diseases. Further studies are needed to fully understand the mechanism of action of HONQ and to develop HONQ-based therapies for different diseases.
Méthodes De Synthèse
The synthesis of HONQ can be achieved through various methods, including extraction from natural sources or chemical synthesis. One of the commonly used chemical synthesis methods is the Pd-C catalyzed cyclization of 2-(2-nitrophenyl)phenols. The synthesis of HONQ through this method involves the use of palladium on carbon (Pd-C) as a catalyst, which facilitates the cyclization of 2-(2-nitrophenyl)phenols to form HONQ.
Applications De Recherche Scientifique
HONQ has been found to have various biological activities, making it a promising candidate for use in different fields of research. Some of the scientific research applications of HONQ include:
1. Cancer Research: HONQ has been found to have anti-cancer properties, making it a potential candidate for use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and prevent the migration and invasion of cancer cells.
2. Neuroprotection: HONQ has been found to have neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
3. Anti-inflammatory: HONQ has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory conditions such as arthritis and asthma. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
2-(2-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-15-7-2-1-6-14(15)19-17(22)11-5-3-4-10-13(20(24)25)9-8-12(16(10)11)18(19)23/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUJISEUGNKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

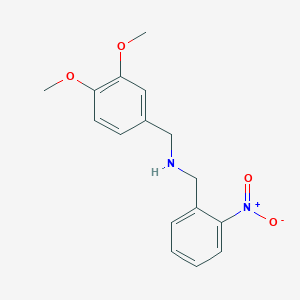
![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)
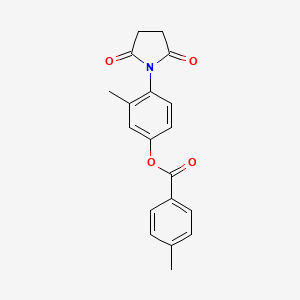
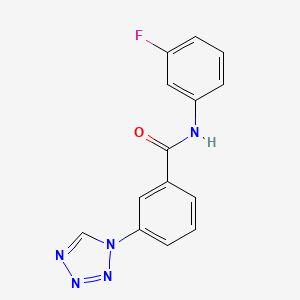
![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
